molecular formula C17H18F2N2 B154382 1-[Bis(4-fluorophenyl)methyl]piperazine CAS No. 27469-60-9

1-[Bis(4-fluorophenyl)methyl]piperazine

Cat. No. B154382
CAS RN: 27469-60-9
M. Wt: 288.33 g/mol
InChI Key: TTXIFFYPVGWLSE-UHFFFAOYSA-N
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Description

1-[Bis(4-fluorophenyl)methyl]piperazine is a chemical compound that has been studied for various applications, including its potential as an antimicrobial agent and its role in the synthesis of pharmaceuticals. The compound features a piperazine core substituted with a bis(4-fluorophenyl)methyl group, which is a structural motif found in several bioactive molecules .

Synthesis Analysis

The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives has been explored in several studies. For instance, novel N-alkyl and N-sulfonyl derivatives of this compound were synthesized and characterized by IR and 1H NMR spectroscopy . Another study reported the synthesis of related compounds to investigate their potential as antioxidants through the Mannich reaction . Additionally, the synthesis of metabolites related to 1-[Bis(4-fluorophenyl)methyl]piperazine dihydrochloride, a cerebral vasodilator, was performed to confirm their structures .

Molecular Structure Analysis

The molecular structure of 1-[Bis(4-fluorophenyl)methyl]piperazine and its derivatives has been determined using various techniques. X-ray analysis revealed the crystal and molecular structure of a related compound, showing the piperazine ring adopting a chair conformation and the benzimidazole ring forming a dihedral angle with the fluorophenyl ring . The crystal structure of 1-[Bis(4-fluorophenyl)methyl]piperazine-1,4-diium dimaleate was also determined, highlighting very short intramolecular hydrogen bonds within the maleate anions .

Chemical Reactions Analysis

The chemical reactivity of 1-[Bis(4-fluorophenyl)methyl]piperazine has been utilized in the synthesis of various pharmaceuticals. For example, it served as a key intermediate in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents, through a rhodium-catalyzed hydroformylation reaction . The compound's derivatives have also been tested for their 5-HT2 antagonist activity, indicating their potential use in treating conditions related to serotonin receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives have been evaluated in several studies. For instance, the antimicrobial activity of synthesized derivatives was assessed against various Gram-positive and Gram-negative bacteria, with some compounds showing potent activities . The antioxidant activity of a synthesized derivative was tested, revealing potential as an antioxidant . Additionally, the binding affinity of chiral derivatives for the dopamine transporter was investigated, identifying compounds with high affinity and selectivity, which could be beneficial in treating cocaine abuse .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Flunarizine and Its Isomers : 1-[Bis(4-fluorophenyl)methyl]piperazine is used in the industrial production of Flunarizine, a calcium channel blocker with vasodilating and antihistamine activities, through condensation reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • Antimigraine Drug Synthesis : It serves as a starting material in the synthesis of Lomerizine, an antimigraine drug, indicating its importance in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).

  • Synthesis of Medicinally Important Derivatives : Novel substituted derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and evaluated as antimicrobial agents, showcasing its versatility in medicinal chemistry (Narendra Sharath Chandra et al., 2006).

Biochemical and Pharmacological Studies

  • Studies on Metabolites : Research into the metabolites of compounds like KB-2796, a cerebral vasodilator, which is a derivative of 1-[bis(4-fluorophenyl)methyl]piperazine, contributes to understanding drug metabolism and biotransformation (Ohtaka, Hori, Iemura, & Yumioka, 1989).

  • Exploring Binding Characteristics : The binding of derivatives of 1,4-bis((4-((4-heptylpiperazin-1-yl)methyl)-1H-1, 2, 3-triazol-1-yl)methyl)benzene, a piperazine derivative, to bovine serum albumin was investigated, which is crucial for understanding pharmacokinetic mechanisms (Karthikeyan et al., 2015).

  • Antibacterial and Biofilm Inhibition Studies : Piperazine derivatives, including 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine, have been studied for their antibacterial efficacies and biofilm inhibition activities, highlighting their potential in microbial resistance research (Mekky & Sanad, 2020).

Chemical Properties and Reactions

  • Study of Chemical Reactions : Investigations into the Leuckart-Wallach reaction involving 1-[Bis-(4-fluorophenyl)methyl]piperazine provide insights into its chemical reactivity and potential applications in synthetic chemistry (Zhou Ping, 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-[Bis(4-fluorophenyl)methyl]piperazine are not mentioned in the search results, its use in the synthesis of various compounds suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXIFFYPVGWLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057699
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(4-fluorophenyl)methyl]piperazine

CAS RN

27469-60-9
Record name 1-[Bis(4-fluorophenyl)methyl]piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Record name 1-[bis(4-fluorophenyl)methyl]piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Synthesis routes and methods

Procedure details

To 14.32 g (60 mmol) of said 4,4'-difluorobenzhydryl chloride were added 10.46 g (90 mmol) of anhydrous sodium carbonate, 25.84 g (300 mmol) of piperazine and 52 ml of dry chloroform, and the mixture was heated under reflux. To the reaction mixture was added dropwise over 45 minutes 14.32 g (60 mmol) of 4,4'-difluorobenzhydryl chloride in 13 ml of dry chloroform. The mixture was heated under reflux for 18 hours and filtered. The filtrate was washed successively with water and a saturated aqueous sodium chloride solution, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. There was obtained a residue, which was subjected to column chromatography on silica gel to give 13.49 g (47 mmol) of 4,4'-difluorobenzhydryl piperazine from eluates of dichloromethane-methanol (10:1).
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.32 g
Type
reactant
Reaction Step Two
Quantity
10.46 g
Type
reactant
Reaction Step Two
Quantity
25.84 g
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
14.32 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
CT Sadashiva, JNNS Chandra, KC Ponnappa… - Bioorganic & medicinal …, 2006 - Elsevier
The cholinergic hypothesis of Alzheimer’s disease (AD) has spurred the development of numerous structural classes of compounds with different pharmacological profile aimed at …
Number of citations: 72 www.sciencedirect.com
JNNS Chandra, CT Sadashiva, CV Kavitha… - Bioorganic & medicinal …, 2006 - Elsevier
A series of novel substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives (4a–g) and (5h–m) have been synthesized. The synthesized compounds were characterized by IR and …
Number of citations: 85 www.sciencedirect.com
S Naveen, MA Sridhar… - … Crystals and Liquid …, 2007 - Taylor & Francis
The title compound, C 18 H 20 F 2 N 2 O 2 S, was synthesized, and the structure was investigated by X-ray crystallography. The compound crystallizes in the monoclinic space group P2 …
Number of citations: 3 www.tandfonline.com
Y Zhong, XP Zhang, B Wu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title molecule, C28H28F2N2O2, the ethene bond exhibits an E conformation and the piperazine ring adopts a chair conformation. The amide-N atom of the piperazine ring is …
Number of citations: 2 scripts.iucr.org
AS Dayananda, G Dutkiewicz, HS Yathirajan… - Journal of Chemical …, 2012 - Springer
The crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine-1,4-diium dimaleate has been determined at 130(1) K in order to analyze the short intramolecular hydrogen bonds in …
Number of citations: 4 link.springer.com
J Deng, A Li, Q Li, Y Ding, XJ Yang… - Chinese Journal of …, 2016 - sioc-journal.cn
Thirteen new alkyl 4-(bis (4-fluorophenyl) methyl) piperazine-1-carbodithioatee derivatives were synthesized with 1-(bis (4-fluorophenyl) methyl) piperazine, substituted benzyl or alkyl …
Number of citations: 2 sioc-journal.cn
AS Dayananda, G Dutkiewicz… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C17H18F2N2, the dihedral angle between the benzene rings is 73.40 (3). The piperazine ring is close to an ideal chair conformation and the N—H hydrogen is in …
Number of citations: 1 scripts.iucr.org
ZH Dai, Y Zhong, B Wu - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C26H28F2N2O, the piperazine ring adopts a chair conformation, with the N-bonded substituents in equatorial orientations. The dihedral angle between the …
Number of citations: 2 scripts.iucr.org
D Yang, R Wang, J Zhu, Q Cao, J Qin, H Zhu… - Journal of Molecular …, 2017 - Elsevier
Three novel complexes, [Cu(L) 2 (H 2 O)](1), [Zn(L) 2 (H 2 O) 2 ]·CH 3 OH·1.5H 2 O(2), and [Ni(L) 2 (H 2 O) 1.8 ]·CH 3 OH·1.2H 2 O (3) (HL = 2-{4-[bis(4-fluorophenyl)methyl]pipera-zin-1-…
Number of citations: 16 www.sciencedirect.com
RN Shakhmaev, AS Sunagatullina, VV Zorin - Russian Journal of General …, 2016 - Springer
Flunarizine {Sibelium, 1-[bis (4-fluorophenyl) methyl]-4-[(2E)-3-phenylprop-2-en-1-yl] piperazine} is a wellknown drug belonging to calcium channel blockers. It exhibits vasodilating …
Number of citations: 18 link.springer.com

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